2-(6-Bromobenzofuran-3-yl)acetonitrile
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Overview
Description
2-(6-Bromobenzofuran-3-yl)acetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 6th position and a nitrile group at the acetonitrile moiety makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromobenzofuran-3-yl)acetonitrile typically involves the bromination of benzofuran followed by the introduction of the acetonitrile group. One common method involves the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated intermediate is then reacted with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Bromobenzofuran-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzofuran derivatives.
- Oxidation reactions produce acids or ketones.
- Reduction reactions yield amines .
Scientific Research Applications
2-(6-Bromobenzofuran-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(6-Bromobenzofuran-3-yl)acetonitrile is primarily based on its ability to interact with biological targets through its functional groups. The bromine atom and nitrile group can form interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations to produce active metabolites that exert biological effects .
Comparison with Similar Compounds
2-(6-Bromobenzofuran-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-Bromobenzofuran: Lacks the acetonitrile moiety.
2-(6-Chlorobenzofuran-3-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine
Uniqueness: 2-(6-Bromobenzofuran-3-yl)acetonitrile is unique due to the presence of both the bromine atom and the nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6BrNO |
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Molecular Weight |
236.06 g/mol |
IUPAC Name |
2-(6-bromo-1-benzofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C10H6BrNO/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6H,3H2 |
InChI Key |
AQMFHRYCRFUFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2)CC#N |
Origin of Product |
United States |
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